2-phenyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide
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Overview
Description
2-phenyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide is a complex organic compound with the molecular formula C20H15N3O2 It is known for its unique structural features, which include a benzoxazole ring fused with a pyridine ring and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide typically involves multiple steps. One common method includes the condensation of 2-aminopyridine with benzoyl chloride to form an intermediate, which is then cyclized to produce the benzoxazole ring. The final step involves the acylation of the benzoxazole derivative with phenylacetic acid under specific reaction conditions, such as the presence of a base like triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole or pyridine rings, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted benzoxazole or pyridine derivatives.
Scientific Research Applications
2-phenyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-phenyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)acetamide
- 2-phenyl-N-(2-pyridin-2-yl-1,3-benzoxazol-5-yl)acetamide
- 2-phenyl-N-(2-pyridin-3-yl-1,3-benzoxazol-6-yl)acetamide
Uniqueness
2-phenyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a benzoxazole ring with a pyridine ring and an acetamide group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C20H15N3O2 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-phenyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide |
InChI |
InChI=1S/C20H15N3O2/c24-19(11-14-5-2-1-3-6-14)22-16-8-9-18-17(12-16)23-20(25-18)15-7-4-10-21-13-15/h1-10,12-13H,11H2,(H,22,24) |
InChI Key |
VXRNZZQITRRJGV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
Origin of Product |
United States |
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